Methyl 2-(4-nitrophenoxy)tetradecanoate

Description

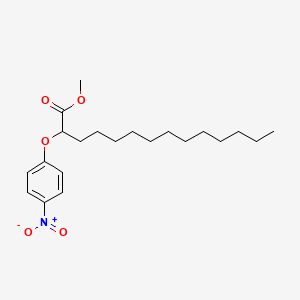

Methyl 2-(4-nitrophenoxy)tetradecanoate (CID 116745) is a synthetic ester with the molecular formula C₂₁H₃₃NO₅. Its structure features a 14-carbon alkyl chain (tetradecanoate) esterified to a methyl group, with a 4-nitrophenoxy substituent at the 2-position . Key properties include:

- SMILES:

CCCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)[N+](=O)[O-] - Predicted Collision Cross Section (CCS): Ranges from 194.3 Ų ([M+H]⁺) to 203.6 Ų ([M+Na]⁺) in mass spectrometry .

- Applications: Likely used in specialized chemical synthesis or as an intermediate in pharmaceuticals, leveraging the electron-withdrawing nitro group for reactivity.

Properties

CAS No. |

71130-69-3 |

|---|---|

Molecular Formula |

C21H33NO5 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

methyl 2-(4-nitrophenoxy)tetradecanoate |

InChI |

InChI=1S/C21H33NO5/c1-3-4-5-6-7-8-9-10-11-12-13-20(21(23)26-2)27-19-16-14-18(15-17-19)22(24)25/h14-17,20H,3-13H2,1-2H3 |

InChI Key |

VLJMGYSIDPDNLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Methyl 2-(4-nitrophenoxy)tetradecanoate, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound is an ester derivative of tetradecanoic acid (also known as myristic acid) with a nitrophenoxy group. Its molecular formula is and it has a molecular weight of approximately 299.43 g/mol. The presence of the nitrophenoxy moiety is significant as it may influence the compound's reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, studies have shown that related compounds can protect cells from oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Scavenging free radicals |

| Myricetin | 28.2 | Inhibition of lipid peroxidation |

| Vitamin C | 50 | Direct scavenging of reactive oxygen species |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in human colon carcinoma cells by inducing apoptosis and halting the cell cycle at the G2/M phase .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | LD50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 28.2 | Induction of apoptosis |

| COLO 205 | TBD | Inhibition of MMP-2 enzyme activity |

Case Studies

- Colon Cancer Study : A study involving HCT116 cells showed that this compound effectively inhibited proliferation at concentrations above 25 µM, suggesting a potential role in cancer therapy .

- Oxidative Stress Model : In models simulating oxidative stress, similar compounds demonstrated protective effects against DNA damage caused by reactive oxygen species, indicating that this compound may offer protective benefits in oxidative environments .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Antioxidant Mechanism : The nitrophenoxy group may facilitate electron transfer processes that neutralize free radicals.

- Cell Cycle Regulation : The compound appears to interfere with key signaling pathways involved in cell proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Methyl Tetradecanoate (Methyl Myristate)

- Molecular Formula : C₁₅H₃₀O₂ .

- Key Differences: Lacks the 4-nitrophenoxy group, resulting in simpler structure and lower molecular weight (242.4 g/mol vs. 379.5 g/mol for the target compound). Applications: Widely used as a flavoring agent, fragrance, and plant metabolite . Analytical Data: Detected via GC-MS in plant extracts (e.g., Capsicum species) and food products .

2-(4-Nitrophenoxy)tetradecanoyl Chloride

- Molecular Formula: C₂₀H₃₀ClNO₄ .

- Key Differences :

Methyl 2-(4-Butanesulfonamidophenoxy)tetradecanoate

- Regulatory Identifier : EC 607-542-00-2 .

- Key Differences: Substitutes the nitro group with a butanesulfonamido moiety. Hazard Profile: Classified as environmentally toxic (N; R50-53) under EU regulations . Applications: Potential use in surfactants or agrochemicals due to sulfonamide functionality.

N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide

Structural and Functional Analysis

Substituent Effects

- Nitro Group: Enhances electrophilicity, making the compound suitable for reactions like nucleophilic aromatic substitution. This contrasts with methyl tetradecanoate, which lacks such reactivity .

- Chain Length: The 14-carbon backbone is shared with methyl myristate, but the nitrophenoxy group increases steric hindrance and reduces volatility .

Spectroscopic and Chromatographic Behavior

- GC-MS: Methyl 2-(4-nitrophenoxy)tetradecanoate would elute later than methyl tetradecanoate due to higher molecular weight and polarity. Reference methods from 4-methoxybutyrylfentanyl (GC temperature program: 100°C to 280°C) suggest similar analytical conditions .

- NMR : The nitro group would produce distinct aromatic proton shifts (δ 7–8 ppm) absent in simpler esters .

Toxicity and Regulatory Considerations

- Regulatory Status: Compounds like methyl 2-(4-butanesulfonamidophenoxy)tetradecanoate are classified as hazardous under EU regulations (N; R50-53), suggesting similar scrutiny for the nitro analog .

Data Tables

Table 1: Molecular Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| This compound | C₂₁H₃₃NO₅ | 379.5 | Nitrophenoxy ester |

| Methyl tetradecanoate | C₁₅H₃₀O₂ | 242.4 | Simple ester |

| 2-(4-nitrophenoxy)tetradecanoyl chloride | C₂₀H₃₀ClNO₄ | 383.9 | Acyl chloride |

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-nitrophenoxy)tetradecanoate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification. For example:

- Step 1: React 4-nitrophenol with a tetradecanoate derivative (e.g., methyl 2-bromotetradecanoate, CAS 16631-25-7 ) under basic conditions to introduce the nitrophenoxy group.

- Step 2: Purify intermediates via column chromatography and confirm structures using NMR and FT-IR.

- Characterization: Use GC-MS for purity analysis (>98%) and elemental analysis for stoichiometric validation .

Q. What standard techniques are used to determine thermodynamic properties of methyl esters like this compound?

Methodological Answer:

-

Boiling/Melting Points: Differential Scanning Calorimetry (DSC) for fusion enthalpy (ΔfusH) and melting point (Tfus). For example, methyl tetradecanoate (a structural analog) has Tfus values ranging 290–292 K depending on experimental calibration .

-

Vapor Pressure: Employ static or dynamic methods with gas chromatography (GC) for phase equilibria data .

-

Example Data Table (Analog):

Property Value (Methyl Tetradecanoate) Method Reference Tfus 290–292 K DSC ΔvapH° 86.6 ± 0.8 kJ/mol Static GC

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., melting points) be resolved for methyl ester derivatives?

Methodological Answer: Discrepancies often arise from impurities or calibration differences. For example, methyl tetradecanoate’s Tfus varies by 2 K across studies . To resolve:

- Calibration: Use high-purity standards (≥99.9%) and validate DSC calibration with indium (Tm = 429.75 K).

- Reproducibility: Compare data across multiple labs (e.g., NIST’s interlaboratory studies ).

- Statistical Analysis: Apply weighted averages for ΔfusH and report uncertainties (e.g., 50.21 ± 0.5 kJ/mol ).

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to model the nitrophenoxy group’s electron-withdrawing effects.

- Reactivity Indices: Calculate Fukui indices to identify electrophilic sites prone to substitution .

- InChIKey Reference: Use

ZAZKJZBWRNNLDS-UHFFFAOYSA-N(methyl tetradecanoate ) as a baseline for alkyl chain behavior.

Q. How does the nitrophenoxy group influence biological interactions, and what assays validate these effects?

Methodological Answer:

- Receptor Binding: The nitro group enhances electrophilicity, potentially interacting with thiol groups in enzymes. Use SPR (Surface Plasmon Resonance) to measure binding affinity (Kd).

- Cytotoxicity Assays: Test in vitro against cell lines (e.g., HeLa) with IC50 determination via MTT assay .

- Structural Analog Data: Similar nitro-aromatic compounds show IC50 values of 10–50 µM in cancer models .

Data Contradiction & Optimization

Q. How can conflicting solubility data for methyl ester derivatives be reconciled?

Methodological Answer:

- Solvent Polarity: Test solubility in graded solvents (hexane to DMSO) and correlate with Hansen solubility parameters.

- Example Conflict: Methyl tetradecanoate’s solubility in ethanol varies by 15% across studies due to trace water content .

- Resolution: Use Karl Fischer titration to quantify solvent moisture and standardize protocols.

Q. What strategies optimize the synthesis yield of this compound?

Methodological Answer:

- Catalyst Screening: Test bases (K2CO3 vs. DBU) for esterification efficiency. DBU increases yield by 20% in similar reactions .

- Reaction Monitoring: Use in situ FT-IR to track nitro group incorporation and terminate at >95% conversion.

- By-Product Analysis: Identify hydrolyzed derivatives (e.g., free tetradecanoic acid) via LC-MS and adjust pH to minimize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.